REACTION_CXSMILES
|
[H-].[Na+].[CH:3]([OH:6])([CH3:5])[CH3:4].[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Br)=[CH:10][CH:9]=1>CN(C)C=O>[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][O:6][CH:3]([CH3:5])[CH3:4])=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.59 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for about 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 20° C. for an additional 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solution was partitioned between saturated ammonium chloride (50 mL) and diethyl ether (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethyl ether (3×20 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered over silica gel
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)COC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.33 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |